molecular formula C7H14N2O6S B1671674 Glutaurine CAS No. 56488-60-9

Glutaurine

Cat. No.: B1671674
CAS No.: 56488-60-9
M. Wt: 254.26 g/mol
InChI Key: WGXUDTHMEITUBO-YFKPBYRVSA-N
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Description

Glutaurine, also known as gamma-glutamyltaurine, is an endogenous dipeptide formed from glutamic acid and taurine. It was discovered in the parathyroid gland in 1980 and later found in the mammalian brain. This compound has been studied for its potential antiepileptic and antiamnesia properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaurine can be synthesized using both chemical and enzymatic methods. The chemical synthesis involves the use of protecting groups and coupling methods to form the peptide bond between glutamic acid and taurine. Enzymatic preparation takes advantage of the selective transpeptidation action of gamma-glutamyltransferase on L-glutamine, glutathione, or other glutamine donors .

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic method due to its specificity and efficiency. The process includes the use of gamma-glutamyltransferase to catalyze the formation of this compound from taurine and glutamine donors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Glutaurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

Glutaurine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide bond formation and enzymatic reactions.

    Biology: Investigated for its role in neurotransmission and its effects on the central nervous system.

    Medicine: Studied for its potential antiepileptic and antiamnesia properties, as well as its anxiolytic effects.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent

Mechanism of Action

Glutaurine exerts its effects by mimicking the anxiolytic drug diazepam. It acts as an endogenous modulator in excitatory aminoacidergic neurotransmission, potentially through N-methyl-D-aspartic acid receptors. This modulation may be part of the neurochemical substrate underlying self-stimulation of the medial prefrontal cortex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaurine is unique due to its dual composition of glutamic acid and taurine, which allows it to mimic the effects of diazepam and modulate neurotransmission. Its discovery in the brain and parathyroid gland highlights its potential physiological significance .

Biological Activity

Glutaurine, a derivative of glutamate and taurine, has garnered attention in recent years due to its potential biological activities, particularly in metabolic regulation and cellular protection. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed by the conjugation of glutamic acid and taurine. It is believed to exhibit various biological activities that may influence metabolic pathways, immune function, and cellular protection against oxidative stress.

1. Metabolic Regulation

Research indicates that this compound plays a significant role in metabolic processes. It has been observed to influence glucose metabolism and energy expenditure. For instance, studies have shown that this compound administration can enhance glucose oxidation in specific cancer cell types, particularly triple-negative breast cancer (TNBC) cells, which rely heavily on glutamine metabolism for their growth and survival .

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffect ObservedReference
Glucose OxidationEnhanced in TNBC cells
Energy ExpenditureIncreased thermogenic gene expression
Glutamine-to-Glutamate RatioAltered in metabolic conditions

2. Immune Function

This compound is also implicated in modulating immune responses. It has been suggested that it may enhance lymphocyte function and increase intracellular glutathione (GSH) levels, which are crucial for maintaining redox balance within cells. A study reported that a single dose of γ-glutamylcysteine (a precursor to glutathione) significantly increased GSH levels in lymphocytes, indicating a similar potential for this compound .

Case Study: Immune Enhancement through this compound

A clinical trial involving γ-glutamylcysteine demonstrated a 53% increase in lymphocyte GSH content within 90 minutes post-administration. This suggests that compounds related to this compound may similarly enhance immune function by boosting antioxidant defenses .

3. Cytoprotective Effects

This compound has shown promise as a cytoprotective agent against oxidative stress. In animal studies, it demonstrated a protective effect against radiation-induced damage. Specifically, this compound administration resulted in reduced mortality rates in irradiated animals, suggesting its potential use as a radioprotective agent .

Table 2: Cytoprotective Effects of this compound

ConditionProtective EffectReference
Radiation ExposureReduced mortality
Oxidative StressEnhanced cell survival

The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways and enhance cellular resilience:

  • Regulation of Antioxidant Systems : this compound may enhance the synthesis of antioxidants like GSH, which protects cells from oxidative damage.
  • Influence on Energy Metabolism : By affecting glucose utilization and promoting thermogenesis, this compound can play a role in metabolic health.
  • Immune Modulation : Its impact on lymphocyte function suggests that this compound can enhance immune responses during stress conditions.

Properties

IUPAC Name

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXUDTHMEITUBO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205030
Record name Glutaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-L-Glutamyl-taurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56488-60-9
Record name γ-Glutamyltaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56488-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaurine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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